molecular formula C22H23N3O6S B7690370 N-{2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-2-oxoethyl}-N-(furan-2-ylmethyl)benzenesulfonamide (non-preferred name)

N-{2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-2-oxoethyl}-N-(furan-2-ylmethyl)benzenesulfonamide (non-preferred name)

Cat. No.: B7690370
M. Wt: 457.5 g/mol
InChI Key: OIXLHPLJABFRON-OEAKJJBVSA-N
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Description

N-{2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-2-oxoethyl}-N-(furan-2-ylmethyl)benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a hydrazinyl group, a furan ring, and a benzenesulfonamide moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of N-{2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-2-oxoethyl}-N-(furan-2-ylmethyl)benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the hydrazinyl derivative, followed by the introduction of the benzenesulfonamide group and the furan ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis efficiently .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The benzenesulfonamide group can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines.

Scientific Research Applications

N-{2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-2-oxoethyl}-N-(furan-2-ylmethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and are subjects of ongoing research .

Comparison with Similar Compounds

Similar compounds include other hydrazinyl derivatives and benzenesulfonamide compounds. Compared to these, N-{2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-2-oxoethyl}-N-(furan-2-ylmethyl)benzenesulfonamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Some similar compounds include:

This compound’s unique structure makes it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

2-[benzenesulfonyl(furan-2-ylmethyl)amino]-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O6S/c1-29-20-11-10-17(13-21(20)30-2)14-23-24-22(26)16-25(15-18-7-6-12-31-18)32(27,28)19-8-4-3-5-9-19/h3-14H,15-16H2,1-2H3,(H,24,26)/b23-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIXLHPLJABFRON-OEAKJJBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)CN(CC2=CC=CO2)S(=O)(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)CN(CC2=CC=CO2)S(=O)(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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